N-Hydroxyacetamidine

Description

Contextual Significance as an Amidoxime (B1450833) Class Compound

N-Hydroxyacetamidine belongs to the broader class of amidoximes, compounds that are recognized for their bifunctional nature and ability to engage in diverse chemical transformations. Amidoximes, in general, are known for their chelating properties, their role as precursors to heterocyclic compounds such as oxadiazoles (B1248032), and their potential biological activities. This compound, as a simple representative of this class, serves as a fundamental model for understanding these characteristics. Its specific structure allows it to act as a ligand in coordination chemistry, forming complexes with various metal ions. Furthermore, its reactivity is central to the synthesis of more complex molecules, including pharmaceuticals and functional materials, underscoring its importance as a foundational amidoxime derivative in chemical research. Research has explored its utility in synthesizing nitrogen heterocycles, which are prevalent in medicinal chemistry due to their diverse biological activities, such as antibacterial, antifungal, and anticancer properties najah.eduresearchgate.net.

Overview of Research Trajectories in Contemporary Chemical Science

Contemporary research trajectories involving this compound span several key areas. One significant trajectory involves its application in organic synthesis, particularly as an intermediate for creating more complex organic molecules and heterocycles. Studies have focused on developing efficient synthetic routes to this compound and its derivatives, often employing techniques like microwave-assisted synthesis researchgate.net.

Another area of active research is its role in coordination chemistry and material science. This compound and its substituted analogues have been investigated for their ability to form complexes with metal ions, which can have applications in catalysis or as components in novel materials tubitak.gov.tr. For instance, research has explored the synthesis and characterization of metal complexes involving N-hydroxyacetamide derivatives, examining their geometry and electronic properties tubitak.gov.tr.

In the realm of medicinal chemistry, while this compound itself may not be a direct therapeutic agent, its structural motif is incorporated into the design of potential drug candidates. For example, novel oxazolidinones bearing an this compound substituent have been synthesized and evaluated for their antibacterial activity, with some analogs showing potency superior to established antibiotics researchgate.net. Additionally, related compounds with hydroxamic acid functionalities, similar to the amidoxime group, are explored for their enzyme inhibitory potential, such as against matrix metalloproteinases (MMPs) and histone deacetylases (HDACs) a2bchem.comontosight.ai. Research has also delved into the quantum-chemical properties of N-hydroxyamide derivatives, including this compound, to understand their tautomerism, isomerism, and complex-forming abilities with metal cations tubitak.gov.tr. The study of crystal structures and intermolecular interactions, such as hydrogen bonding in this compound derivatives, also forms a significant part of its research landscape, providing insights into molecular stability and packing najah.eduresearchgate.netbiointerfaceresearch.com.

Data Table: Key Properties of this compound

The following table summarizes key chemical and physical properties of this compound, as reported in various academic and chemical databases.

| Property | Value | Source Index(es) |

| Chemical Name | This compound | 1, 3, 4, 5 |

| Synonyms | Acetamidoxime, N'-hydroxyethanimidamide | 1, 2, 3, 4, 5 |

| Molecular Formula | C₂H₆N₂O | 1, 2, 4, 5 |

| Molecular Weight | 74.08 g/mol | 1, 2, 4, 5 |

| CAS Number | 22059-22-9 | 1, 3, 4, 5 |

| Appearance | White powder, crystals, or solid | 3, 4, 5 |

| Melting Point | 134-135 °C | 4, 5 |

| Boiling Point | 197.9 °C at 760 mmHg | 4 |

| Density | 1.2 ± 0.1 g/cm³ | 4, 5 |

| Flash Point | 20.7 ± 22.6 °C | 4, 5 |

| PSA (Polar Surface Area) | 58.6 Ų | 1, 5 |

| LogP | -1.09 | 5 |

| Solubility | Soluble in water and polar organic solvents | (Inferred from general amidoxime properties) |

Compound Name List:

this compound

Acetamidoxime

N'-hydroxyethanimidamide

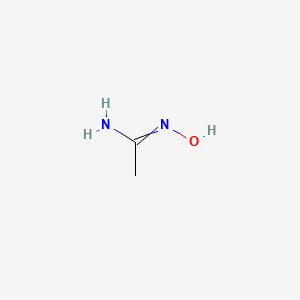

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C2H6N2O |

|---|---|

Molecular Weight |

74.08 g/mol |

IUPAC Name |

N'-hydroxyethanimidamide |

InChI |

InChI=1S/C2H6N2O/c1-2(3)4-5/h5H,1H3,(H2,3,4) |

InChI Key |

AEXITZJSLGALNH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NO)N |

Pictograms |

Irritant |

Synonyms |

acetohydroxamic acid Lithostat N-hydroxyacetamide N-hydroxyacetamidine Uronefrex |

Origin of Product |

United States |

Synthetic Methodologies for N Hydroxyacetamidine and Its Derivatives

Established Synthetic Routes for N'-Hydroxyacetamidine Derivatives

The synthesis of N'-hydroxyacetamidine and its functionalized analogs can be achieved through several established routes, including direct condensation reactions and more complex multi-step syntheses.

Condensation Reactions Involving Nitriles and Hydroxylamine (B1172632) Hydrochloride

A primary and well-established method for the synthesis of N-hydroxyacetamidine involves the direct condensation of a nitrile with hydroxylamine hydrochloride. ambeed.com This reaction is typically carried out in the presence of a base to liberate the free hydroxylamine from its salt.

Below is a table summarizing the key reactants and conditions for this synthetic route:

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions |

| Acetonitrile | Hydroxylamine Hydrochloride | Sodium Ethoxide | Ethanol | Stirring at room temperature followed by heating at 40°C |

This method is widely employed due to its straightforward nature and the ready availability of the starting materials.

Multi-Step Synthesis of Functionalized this compound Moieties

The synthesis of more complex, functionalized this compound derivatives often necessitates multi-step synthetic sequences. These routes allow for the introduction of various functional groups onto the core this compound scaffold, enabling the fine-tuning of its chemical and physical properties for specific applications. While a direct multi-step synthesis for a functionalized this compound from a simple precursor is not extensively detailed in the provided search results, the principles of multi-step synthesis can be applied.

A hypothetical multi-step synthesis of a functionalized this compound derivative, for instance, N-hydroxy-2-arylacetamidine, could involve the following general steps:

Synthesis of a functionalized nitrile: This would be the precursor molecule. For example, an arylacetonitrile could be synthesized via the cyanation of a benzyl (B1604629) halide.

Condensation with hydroxylamine: The synthesized functionalized nitrile would then undergo a condensation reaction with hydroxylamine hydrochloride, similar to the method described in section 2.1.1, to yield the desired N-hydroxy-2-arylacetamidine.

Continuous flow chemistry is an advanced technique that can be utilized for multi-step syntheses, offering advantages in terms of safety, efficiency, and scalability. nih.gov This methodology involves passing the reactants through a series of reactors where each step of the synthesis occurs in a continuous fashion. nih.gov While not specifically described for functionalized this compound in the provided results, this approach is widely used for the synthesis of complex organic molecules. nih.gov

Role as a Research Chemical and Precursor to Amidoximes

This compound is a valuable research chemical, primarily utilized as a precursor in the synthesis of a diverse range of amidoximes. ambeed.comsyrris.jp Amidoximes are an important class of compounds possessing the RC(=NOH)NH2 functional group and are recognized for their significant biological activities and applications as ligands in coordination chemistry. semanticscholar.org

The conversion of this compound to other amidoximes typically involves its reaction with various electrophiles. For example, it can serve as a building block for the synthesis of more complex amidoxime (B1450833) derivatives by introducing different substituents on the nitrogen or carbon atoms. The amidoxime functional group is a key pharmacophore in the development of new therapeutic agents. semanticscholar.org

Structural Elucidation and Characterization of N Hydroxyacetamidine and Its Derivatives

Spectroscopic Analysis Techniques for Molecular Structure

Spectroscopic methods are fundamental in determining the molecular structure of N-hydroxyacetamidine and its analogs by examining the interaction of the molecules with electromagnetic radiation.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for identifying the chemical environment of hydrogen atoms within a molecule. For derivatives of this compound, specific chemical shifts (δ) are observed for the different types of protons present.

In the case of (Z)-2-(3-chlorophenyl)-N'-hydroxyacetamidine, the ¹H NMR spectrum displays distinct signals corresponding to the protons of the methylene (B1212753) (CH₂), amino (NH₂), and hydroxyl (OH) groups. najah.edu Sharp singlets appear at δ 3.45 ppm for the CH₂ protons, δ 4.50 ppm for the NH₂ protons, and δ 10.10 ppm for the OH proton. najah.edu The aromatic protons are observed as a multiplet in the region of δ 7.17–7.32 ppm. najah.edu Similarly, for 2-benzhydrylsulfinyl-N-hydroxyacetamide-Na, ¹H-NMR spectroscopy was utilized in its characterization. uobasrah.edu.iq

| Compound | Functional Group | Chemical Shift (δ, ppm) |

| (Z)-2-(3-chlorophenyl)-N'-hydroxyacetamidine | CH₂ | 3.45 |

| NH₂ | 4.50 | |

| OH | 10.10 | |

| Aromatic H | 7.17-7.32 (multiplet) |

Table 1: ¹H NMR Spectral Data for a Derivative of this compound. najah.edu

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound derivatives reveals characteristic absorption bands corresponding to specific bonds.

For instance, the FT-IR spectrum of (Z)-2-(3-chlorophenyl)-N'-hydroxyacetamidine shows a broad absorption band for the O-H stretching vibration. tandfonline.com The C=N stretching vibration, characteristic of the amidoxime (B1450833) moiety, is also a key feature in the spectrum. tandfonline.com In the case of 2-benzhydrylsulfinyl-N-hydroxyacetamide-Na, a broad band centered at 3148 cm⁻¹ is attributed to N-H stretching. uobasrah.edu.iq The characterization of various N-hydroxyacetamide derivatives consistently involves FT-IR analysis to confirm the presence of key functional groups. bioline.org.brtjpr.org

| Compound | Functional Group Vibration | Wavenumber (cm⁻¹) |

| 2-benzhydrylsulfinyl-N-hydroxyacetamide-Na | N-H stretch | 3148 |

| N-hydroxyacetamide derivatives in general | C=O stretch | ~1594 |

| C=N stretch / -OH deformation | ~1385 | |

| -NH deformation | ~1512 |

Table 2: Representative FT-IR Spectral Data for N-Hydroxyacetamide Derivatives. uobasrah.edu.iqbioline.org.br

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from a ground state to a higher energy state.

The UV-Vis spectrum of (Z)-2-(3-chlorophenyl)-N'-hydroxyacetamidine, recorded in methanol, exhibits an absorption peak at 275 nm. najah.edu This absorption is attributed to π–π* electronic transitions within the molecule. najah.edu For (Z)2-(4-chlorophenyl)-N'-hydroxyacetamidine, the UV-visible spectrum shows an absorption maximum at 385 nm, and the band gap of the crystal was determined to be 3.22 eV. biointerfaceresearch.com The analysis of 2-benzhydrylsulfinyl-N-hydroxyacetamide-Na also utilized UV-Vis spectroscopy to identify its absorption spectra. uobasrah.edu.iq

| Compound | Solvent | Absorption Maximum (λmax, nm) |

| (Z)-2-(3-chlorophenyl)-N'-hydroxyacetamidine | Methanol | 275 |

| (Z)2-(4-chlorophenyl)-N'-hydroxyacetamidine | Not specified | 385 |

Table 3: UV-Vis Spectral Data for Derivatives of this compound. najah.edubiointerfaceresearch.com

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

For 2-(4-chlorophenyl)-N'-hydroxyacetamidine, the mass spectrum was recorded using the electron impact technique. biointerfaceresearch.com The molecular ion peak was observed at an m/z of 185.12, which is in good agreement with the calculated molecular weight of 184.02 for the molecular formula C₈H₉ClN₂O. biointerfaceresearch.com This confirmation of the molecular weight is a critical step in the structural elucidation process. The characterization of various newly synthesized hydroxyacetamide derivatives also relies on mass spectrometry to confirm their structures. bioline.org.brtjpr.org

Solid-State Structural Determination Methodologies

While spectroscopic techniques provide valuable information about molecular structure, single-crystal X-ray diffraction offers a definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

Single-crystal X-ray diffraction analysis involves irradiating a single crystal of a compound with an X-ray beam and analyzing the resulting diffraction pattern. This pattern provides detailed information about the crystal lattice and the arrangement of atoms within it.

The crystal structure of (Z)-2-(3-chlorophenyl)-N'-hydroxyacetamidine has been determined using this method. najah.eduresearchgate.net The compound crystallizes in the monoclinic crystal system with the space group P2₁/c. najah.eduresearchgate.net The unit cell parameters were determined to be a = 8.7092(4) Å, b = 8.2370(4) Å, c = 12.5256(6) Å, and β = 102.252(3)°. najah.eduresearchgate.net The crystal structure is stabilized by both intramolecular N—H···O hydrogen bonds and intermolecular N—H···N and O—H···N hydrogen bonds. najah.edunajah.edu

Similarly, (Z)2-(4-chlorophenyl)-N'-hydroxyacetamidine was found to crystallize in the monoclinic system with the space group P2₁. biointerfaceresearch.com The crystal structure of N-hydroxyacetamide (referred to as HA2) is reported to crystallize in the centrosymmetric space group P21/c. ulb.ac.bemdpi.com

| Compound | Crystal System | Space Group | Unit Cell Parameters |

| (Z)-2-(3-chlorophenyl)-N'-hydroxyacetamidine | Monoclinic | P2₁/c | a = 8.7092(4) Å, b = 8.2370(4) Å, c = 12.5256(6) Å, β = 102.252(3)° |

| (Z)2-(4-chlorophenyl)-N'-hydroxyacetamidine | Monoclinic | P2₁ | Not fully specified in search results |

| N-hydroxyacetamide (HA2) | Monoclinic | P21/c | Not fully specified in search results |

Table 4: Crystallographic Data for this compound and its Derivatives. najah.edubiointerfaceresearch.comresearchgate.netulb.ac.bemdpi.com

Analysis of Crystal Packing and Supramolecular Architecture

For instance, the derivative 2-(4-chlorophenyl)-N'-hydroxyacetamidine (CPHA) crystallizes in a monoclinic system with the space group P21. biointerfaceresearch.com Its molecular structure adopts a Z-conformation with respect to the C=N double bond. biointerfaceresearch.com Similarly, (Z)-2-(3-chlorophenyl)-N'-hydroxyacetamidine crystallizes in the monoclinic space group P21/c. researchgate.net The study of these crystal structures reveals how individual molecules assemble into a stable, three-dimensional network. mjcce.org.mk

Intermolecular hydrogen bonds are the primary driving force in the supramolecular assembly of this compound derivatives. mdpi.commdpi.com The presence of both hydrogen bond donors (-OH and -NH2 groups) and acceptors (N and O atoms) in the amidoxime moiety facilitates the formation of robust and extensive hydrogen bonding networks. biointerfaceresearch.comjchemrev.com

In the crystal structure of CPHA, the hydroxyacetamidine group is extensively involved in forming N-H···O and O-H···N intermolecular hydrogen bonds, which are critical for molecular stability. biointerfaceresearch.com The amino (NH2) group forms two hydrogen bonds with the hydroxyl oxygen of an adjacent molecule. biointerfaceresearch.com The hydroxyl group's oxygen atom acts as both a donor (in O-H···N interactions) and an acceptor (in N-H···O interactions). biointerfaceresearch.com These interactions link adjacent molecules, creating specific patterns known as supramolecular synthons, such as R²₂(7) and R⁴₄(11) rings. biointerfaceresearch.com The crystal structure is further stabilized by C-H···π stacking interactions. biointerfaceresearch.com

A similar pattern is observed in (Z)-2-(3-chlorophenyl)-N'-hydroxyacetamidine, where the molecular and crystal structures are stabilized by intermolecular N-H···N and O-H···N hydrogen bonds, in addition to an intramolecular N-H···O bond that influences the molecule's conformation. researchgate.net

The geometry of these crucial interactions for CPHA is detailed in the table below.

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

|---|---|---|---|---|

| O1–H1···N2 | 0.82 | 2.03 | 2.84 | 171.0 |

| N1–H1A···O1 | 0.86 | 2.16 | 3.01 | 169.0 |

| N1–H1B···O1 | 0.86 | 2.35 | 3.19 | 165.0 |

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. scirp.orgmdpi.com By mapping properties onto this surface, one can gain a detailed understanding of the crystal packing environment. For CPHA, Hirshfeld analysis was employed to quantify the various interactions stabilizing the crystal structure. biointerfaceresearch.com

The analysis generates a two-dimensional "fingerprint plot," which summarizes the distribution of intermolecular contacts. The key interactions identified and their percentage contributions to the total Hirshfeld surface area are:

H···H contacts: These are the most abundant interactions, arising from van der Waals forces, and typically cover a large portion of the surface. mdpi.com

O···H/H···O contacts: These represent the crucial intermolecular hydrogen bonds. mdpi.com

Cl···H/H···Cl contacts: These interactions involving the chlorine substituent contribute to the stability. biointerfaceresearch.com

N···H/H···N contacts: These are indicative of N-H···N hydrogen bonds. mdpi.com

The relative contributions of these interactions for the CPHA derivative are summarized in the table below.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 40.5 |

| Cl···H | 17.6 |

| C···H | 16.5 |

| O···H | 14.8 |

| N···H | 2.6 |

| C···C | 2.3 |

| Cl···C | 1.8 |

To further quantify the stability of the crystal lattice, energy framework calculations can be performed. This method uses quantum chemical calculations (like DFT) to determine the interaction energies between pairs of molecules within the crystal. biointerfaceresearch.com The total interaction energy is typically decomposed into four components: electrostatic, polarization, dispersion, and repulsion. biointerfaceresearch.com

The interaction energies for the CPHA molecular pair are presented below.

| Energy Component | Value (kJ/mol) |

|---|---|

| Electrostatic | -58.8 |

| Polarization | -12.3 |

| Dispersion | -64.8 |

| Repulsion | 49.6 |

| Total Interaction Energy | -86.3 |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis - TGA)

Thermogravimetric Analysis (TGA) is used to investigate the thermal stability of compounds by measuring changes in mass as a function of temperature. mdpi.comresearchgate.net For (Z)-2-(3-chlorophenyl)-N'-hydroxyacetamidine, TGA was performed to confirm its thermal stability and decomposition pattern. najah.edu

The TGA thermogram showed that the compound is stable up to a certain temperature, after which it undergoes decomposition. The analysis revealed a single-stage decomposition process occurring between 140°C and 280°C. najah.edu The observed mass loss during this stage corresponds closely to the theoretical mass of the molecule, confirming the complete decomposition of the compound. najah.edu The process leaves behind a char residue, which is attributed to the charring of carbon. najah.edu Such analysis is crucial for determining the temperature limits within which the compound can be used or stored.

The key findings from the TGA of (Z)-2-(3-chlorophenyl)-N'-hydroxyacetamidine are summarized in the following table.

| Parameter | Value |

|---|---|

| Decomposition Temperature Range | 140 °C – 280 °C |

| Observed Mass Loss | ~82% |

| Theoretical Mass Loss | 82.65% |

| Final Residue | Charring of carbon |

Computational and Theoretical Chemistry Investigations of N Hydroxyacetamidine Systems

Quantum Chemical Calculation Methodologies

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely employed to elucidate the electronic structure and properties of organic molecules. These methods allow for the prediction of various molecular characteristics that are crucial for understanding chemical reactivity and physical behavior.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly molecules. It has been applied to study N-Hydroxyacetamidine derivatives to understand their electronic properties and molecular behavior. For instance, studies on substituted N-hydroxyacetamidines, such as 2-(4-chlorophenyl)-N'-hydroxyacetamidine, have utilized DFT to calculate key electronic parameters biointerfaceresearch.com. Other related theoretical studies have employed DFT to investigate the interactions of N-hydroxyacetamide with metal ions or to analyze the electronic properties of similar molecular systems, highlighting its versatility in chemical research acs.orgnih.govrsc.orgajchem-a.comekb.egscirp.orgacs.org.

The electronic properties of a molecule dictate its reactivity, stability, and interactions with other species. DFT calculations provide access to these critical parameters.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO energy gap (Eg), are fundamental indicators of a molecule's electronic stability and reactivity. A larger energy gap generally correlates with greater molecular stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO ekb.egirjweb.comfrontiersin.org. For the derivative 2-(4-chlorophenyl)-N'-hydroxyacetamidine, DFT calculations have determined a HOMO-LUMO energy gap of 2.89 eV biointerfaceresearch.com. This value provides a quantitative measure of the electronic excitation energy required for this specific compound.

Table 1: HOMO-LUMO Energy Gap Data

| Compound | HOMO-LUMO Gap (eV) | Methodology | Source |

| 2-(4-chlorophenyl)-N'-hydroxyacetamidine | 2.89 | DFT | biointerfaceresearch.com |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the distribution of electron density across a molecule, highlighting regions of positive and negative electrostatic potential. These maps are invaluable for identifying potential sites for electrophilic or nucleophilic attack, as well as for understanding intermolecular interactions like hydrogen bonding scirp.orgmdpi.comresearchgate.net. For 2-(4-chlorophenyl)-N'-hydroxyacetamidine, MEP mapping has indicated that the hydrogen atoms of the hydroxyl (-OH) and amino (-NH) groups are associated with positive electrostatic potential (represented by blue regions), while other areas of the molecule exhibit negative potentials biointerfaceresearch.com. This distribution helps predict the molecule's interaction sites and reactivity patterns.

Calculation of Electronic Properties

Conformational Analysis and Isomerism

Molecules can exist in various spatial arrangements, known as conformations, and may also exhibit isomerism (e.g., E/Z isomers, tautomers). Theoretical studies are crucial for determining the most stable conformations and understanding the energetic landscape of different isomeric forms.

Reactivity and Derivatization Chemistry of N Hydroxyacetamidine

Nucleophilic Reactivity of the N-Hydroxy Group

The N-hydroxy group of N-hydroxyacetamidine is a key site of reactivity, behaving as a potent nucleophile. The oxygen atom, with its lone pairs of electrons, readily attacks electrophilic centers. This nucleophilic character is fundamental to many of its derivatization reactions. For instance, the hydroxyl group can react with various electrophiles, leading to the formation of new C-O, N-O, or S-O bonds. smolecule.com This reactivity allows for the introduction of the this compound scaffold into more complex molecular architectures.

The nucleophilicity of the hydroxyl group is exploited in substitution reactions where it can displace leaving groups. vulcanchem.com A primary example is its role in the synthesis of heterocyclic compounds, where the initial step is often the nucleophilic attack of the hydroxyl group on a carbonyl carbon or a similar electrophilic site. najah.edu This capacity for nucleophilic substitution enables the synthesis of a wide array of derivatives relevant to pharmaceutical development and materials science. vulcanchem.com

Cyclization Reactions for Heterocycle Formation

This compound is a cornerstone synthon for the synthesis of various heterocyclic compounds. clockss.org Its structure is pre-disposed to participate in cyclization and cycloaddition reactions, providing the necessary atoms to form stable five- or six-membered rings. The compound's ability to react with bifunctional reagents leads to the efficient construction of important heterocyclic cores found in many biologically active molecules. clockss.org

One of the most prominent applications of this compound is in the synthesis of the 1,2,4-oxadiazole (B8745197) ring system, a common scaffold in medicinal chemistry. chim.it The most widely used method involves the condensation and subsequent cyclodehydration of this compound (an amidoxime) with a carboxylic acid or its derivative (such as an acid chloride or ester). najah.educhim.it In this [4+1] approach, the this compound fragment provides four atoms (C-N-O-N) to the final ring structure. chim.it

Research has demonstrated efficient methods for this transformation. For example, solvent-free condensation reactions between this compound and alkyl 2,2-dialkoxyacetates produce 3-aryl-5-(dialkoxymethyl)-1,2,4-oxadiazoles in excellent yields. Another effective method involves using a coupling agent like propylphosphonic anhydride (B1165640) (T3P®) to facilitate the reaction between this compound and a carboxylic acid, forming the oxadiazole ring under mild conditions. researchgate.net

| Reactant 1 | Reactant 2 | Coupling Agent/Conditions | Product | Yield | Reference |

| This compound | Alkyl 2,2-dialkoxyacetates | Solvent-free condensation | 3-Aryl-5-(dialkoxymethyl)-1,2,4-oxadiazoles | 90-96% | |

| N'-Hydroxyacetamidine | Carboxylic Acid | Propylphosphonic anhydride (T3P®) | 1,2,4-Oxadiazole derivative | - | researchgate.net |

| Amidoxime (B1450833) | Carbonyl Compound | Various coupling agents | 1,2,4-Oxadiazole skeleton | - | najah.edu |

This compound is also integral to the synthesis of novel oxazolidinone antibacterials. a2bchem.coma2bchem.comresearchgate.net In this context, the this compound moiety is typically introduced at the final stages of the synthesis onto a pre-formed oxazolidinone scaffold. researchgate.net

The synthetic route often involves preparing an oxazolidinone structure that contains a cyanomethyl group (-CH₂CN) at the C-5 terminus. This nitrile-containing intermediate is then converted to the target this compound derivative. The transformation is achieved by reacting the cyanomethyl-substituted oxazolidinone with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as sodium carbonate. researchgate.net This reaction proceeds uneventfully to afford the final oxazolidinone bearing the this compound substituent. researchgate.net This late-stage functionalization strategy is valuable in medicinal chemistry for creating a library of analogues for structure-activity relationship (SAR) studies. acs.org

| Starting Material | Reagents | Product | Reference |

| C-5 Cyanomethyl Oxazolidinone | Hydroxylamine hydrochloride, Sodium Carbonate | Oxazolidinone with C-5 this compound substituent | researchgate.net |

Applications as a Versatile Building Block in Complex Organic Synthesis

Beyond its role in specific heterocycle formations, this compound serves as a versatile organic building block in the broader field of complex organic synthesis. cymitquimica.com Its significance lies in its function as a precursor for amidoximes and related compounds, which are themselves crucial intermediates in the synthesis of pharmaceuticals. smolecule.com

The utility of this compound is enhanced by its cost-effectiveness, which supports its use in the large-scale synthesis of valuable heterocyclic compounds like oxadiazoles (B1248032) and functionalized oxazolidinones. As a fundamental component, it allows chemists to construct more intricate molecular structures, playing a critical role in the discovery and development of new active pharmaceutical ingredients (APIs). cymitquimica.com Its adaptability makes it an indispensable reagent in both academic and industrial research, driving innovation in chemical synthesis. cymitquimica.com

Mechanistic Insights into Biological Interactions of N Hydroxyacetamidine Derivatives Focus on Molecular Mechanisms

Molecular Target Prediction and Identification Methodologies

Identifying the specific biological targets of N-hydroxyacetamidine derivatives is a crucial first step in understanding their therapeutic potential. Various in silico methods are employed for this purpose, leveraging large databases of known molecular interactions.

Ligand-based target prediction methods utilize the known biological activities and chemical structures of compounds to infer potential targets for novel molecules. The SwissTargetPrediction server is a prominent tool in this domain, employing similarity searches against a vast dataset of known ligand-protein interactions capes.gov.br. For instance, the compound 2-(4-chlorophenyl)-N'-hydroxyethanimidamide (CPHA), an this compound derivative, was analyzed using SwissTargetPrediction. This analysis identified numerous potential targets, with the top 10 targets (probability > 0) being retrieved after eliminating duplicates, forming a list of 100 predicted targets . This approach is widely used for various classes of compounds, including N-hydroxyacetamide derivatives, to map out potential biological interactions biointerfaceresearch.comdrughunter.commdpi.commdpi.com.

Complementary to target prediction, protein-protein interaction (PPI) studies help to contextualize the predicted targets within broader biological networks. STRING (Search Tool for the Retrieval of Interacting Genes/Proteins) is a widely used database and analytical tool that maps known and predicted PPIs. For CPHA, STRING analysis was employed to investigate the favored protein interactions, providing insights into the functional pathways that the compound might influence . Such analyses are instrumental in understanding the systems-level effects of a potential drug candidate.

Molecular Docking Studies with Predicted Protein Targets

Molecular docking simulations are employed to predict the binding mode and affinity of a ligand to its target protein at an atomic level. This technique helps to visualize how this compound derivatives might interact with their predicted targets, often using software like AutoDock vina . For CPHA, molecular docking was performed against carbonic anhydrase (PDB ID: 1ZNC). The results indicated that CPHA forms various interactions within the enzyme's active site, leading to a favorable binding score . Similar docking studies have been conducted for other related N-hydroxyacetamide derivatives against targets like HDAC6, Hsp90, and HsPDF, demonstrating stable interactions and providing a basis for structure-activity relationship (SAR) studies biointerfaceresearch.comontosight.ai.

Fundamental Interaction Mechanisms (e.g., Bioisosteric Relationships with Carboxylic Acids)

The fundamental interaction mechanisms of this compound derivatives are deeply rooted in their chemical structure, particularly their ability to act as bioisosteres for carboxylic acids.

Bioisosterism with Carboxylic Acids: Amidoximes, a class that includes this compound derivatives, are recognized as bioisosteres of carboxylic acids biointerfaceresearch.comresearchgate.net. This structural analogy stems from their similar physicochemical properties, including acidity and the capacity for hydrogen bonding, which enables them to engage with biological targets in a manner comparable to carboxylic acids biointerfaceresearch.comresearchgate.netnih.govdrughunter.com. The this compound moiety features both an amino (-NH2) and a hydroxyimino (=N-OH) group, conferring a fused functionality that mimics aspects of amides, oximes, amidines, and hydroxamic acids biointerfaceresearch.com.

Hydrogen Bonding and Electrostatic Interactions: The hydroxyl and amino groups within the this compound structure are capable of forming hydrogen bonds, acting as both donors and acceptors biointerfaceresearch.com. These interactions, along with electrostatic forces, are critical for binding to protein targets. For instance, the CPHA molecule was observed to form O-H...N and N-H...N hydrogen bonds in its crystal structure, contributing to molecular stability and intermolecular interactions biointerfaceresearch.com.

Modulation of Physicochemical Properties: The bioisosteric replacement of carboxylic acids with this compound derivatives can be a strategic approach in drug design to enhance properties such as cell permeability, oral bioavailability, and to mitigate potential liabilities like metabolic instability or toxicity associated with carboxylic acids nih.govdrughunter.comnih.gov. This functional group interconversion allows for the fine-tuning of pharmacokinetic and pharmacodynamic profiles.

Data Tables

The following table summarizes the computational methodologies and general findings related to the this compound derivative CPHA, as described in the literature.

| Method/Study Type | Details/Findings | Source |

| Ligand-Based Target Prediction | SwissTargetPrediction used; numerous potential targets identified, with the top 10 retrieved after filtering. | |

| Protein-Protein Interaction Studies | STRING analysis performed to analyze favored protein interactions and understand biological networks. | |

| Molecular Docking | CPHA docked with Carbonic Anhydrase (PDB ID: 1ZNC) using AutoDock vina; indicated good binding score and various interactions within the active site. | |

| Molecular Dynamics Simulation | Conducted for 100 ns; demonstrated the stability of the CPHA-Carbonic Anhydrase complex. |

Compound List:

this compound

2-(4-chlorophenyl)-N'-hydroxyethanimidamide (CPHA)

Future Research Directions and Emerging Areas in N Hydroxyacetamidine Chemistry

Advancements in Novel Synthetic Routes and Catalytic Applications

The current synthetic utility of N-Hydroxyacetamidine primarily lies in its role as a synthon for constructing complex molecular architectures, particularly nitrogen-containing heterocycles. Future research endeavors can significantly expand its synthetic scope and explore its potential in catalytic applications.

Novel Synthetic Methodologies: Current synthetic strategies often involve this compound reacting with various electrophiles to form heterocycles. For instance, its reaction with acyl chlorides followed by cyclization is a common route to 1,2,4-oxadiazoles, with yields reported in the range of 55–60% nih.gov. Similarly, its use in preparing amine intermediates for further functionalization has been demonstrated, achieving yields as high as 76% nih.gov. The synthesis of specific derivatives, such as (Z)-2-(3-chlorophenyl)-N'-hydroxyacetamidine, has been reported with an 82% yield najah.edu.

Future research should focus on:

Greener Synthesis: Developing more environmentally benign and atom-economical methods for the synthesis of this compound itself and its derivatives, potentially employing biocatalysis or flow chemistry.

Stereoselective Synthesis: Investigating asymmetric synthesis routes to chiral this compound derivatives, which could lead to compounds with enhanced biological specificity.

Route Optimization: Enhancing the yields and reducing the reaction times for existing synthetic pathways, possibly through the discovery of new coupling agents or optimized reaction conditions. For example, exploring alternative cyclization strategies for heterocycle formation could unlock new structural motifs.

Emerging Catalytic Roles: While this compound is predominantly used as a reactant, its structural features—specifically the hydroxyl and imine functionalities—suggest potential for its derivatives to act as ligands or catalysts in organic transformations. Future research could explore:

Ligand Design: Synthesizing this compound-based ligands for transition metal catalysis, leveraging its chelating capabilities.

Organocatalysis: Investigating whether modified this compound structures can function as organocatalysts in reactions such as asymmetric epoxidations or Michael additions.

Table 7.1: Representative Synthetic Yields Involving this compound

| Reaction Type | Product Class / Intermediate | Reported Yield (%) | Reference |

| Reaction with acyl chlorides, followed by cyclization | 1,2,4-Oxadiazoles | 55–60 | nih.gov |

| Reaction with ethyl ester, followed by reduction | Amine intermediate (e.g., Amine 17) | 76 | nih.gov |

| Synthesis of (Z)-2-(3-chlorophenyl)-N'-hydroxyacetamidine | (Z)-2-(3-chlorophenyl)-N'-hydroxyacetamidine | 82 | najah.edu |

| Reaction with isocyanates | Neighboring bond model compounds (e.g., DBD) | Not specified | pnas.org |

| Reaction with hydroxylamine (B1172632) and parachlorobenzyl cyanide | 2-(4-chlorophenyl)-N'-hydroxyacetamidine | Good yield | biointerfaceresearch.com |

Integration of Advanced Computational Modeling for Rational Compound Design

Computational chemistry plays an increasingly vital role in modern drug discovery and materials science by enabling the rational design of molecules with desired properties. For this compound chemistry, advanced computational modeling offers significant opportunities to accelerate the discovery of new derivatives and understand their behavior.

Predictive Modeling for Novel Derivatives: Current research already utilizes computational methods for structure-activity relationship (SAR) studies and molecular docking. For instance, this compound has been employed in synthesizing compounds that are potential inhibitors of targets like KRAS researchgate.netacs.org, Axl kinase nih.gov, Human Carbonic Anhydrase biointerfaceresearch.com, and urease a2bchem.com. QSAR models have been developed for related compounds, aiding in the design of ligands for receptors such as the NOP receptor sci-hub.se.

Future research should focus on:

High-Throughput Virtual Screening: Employing large-scale virtual screening of this compound derivative libraries against various biological targets to identify promising lead compounds.

Machine Learning for Property Prediction: Developing machine learning models to predict biological activity, pharmacokinetic properties (ADMET), and synthetic feasibility of novel this compound analogs. This can significantly reduce experimental synthesis and testing efforts.

Advanced Molecular Dynamics: Conducting detailed molecular dynamics simulations to elucidate the binding modes, conformational flexibility, and dynamic interactions of this compound derivatives with their target proteins, providing deeper mechanistic insights.

Quantum Chemical Calculations (DFT): Utilizing Density Functional Theory (DFT) to accurately predict electronic properties, reaction mechanisms, and spectroscopic signatures of this compound and its derivatives, aiding in both synthesis optimization and understanding molecular behavior. For example, DFT studies have been used to understand oxidation mechanisms involving related hydroxamic acids a2bchem.com.

Table 7.2: Computational Approaches in this compound-Related Research

| Computational Method | Application Area | Example Targets/Context | Reference |

| Molecular Docking | Predicting binding affinity and mode of interaction with biological targets | KRAS, Axl kinase, Urease, Human Carbonic Anhydrase | biointerfaceresearch.comresearchgate.netacs.orgnih.gova2bchem.com |

| QSAR (Quantitative Structure-Activity Relationship) | Designing molecules with optimized biological activity | NOP receptor ligands | sci-hub.se |

| DFT (Density Functional Theory) | Predicting electronic properties, reaction mechanisms, and molecular behavior | Oxidation mechanisms of related hydroxamic acids | a2bchem.com |

| Swiss Target Prediction | Identifying potential biological targets for synthesized compounds | Human Carbonic Anhydrase inhibitors | biointerfaceresearch.com |

| Molecular Dynamics Simulation | Understanding dynamic interactions, binding mechanisms, and conformational changes | Urease inhibition mechanisms | a2bchem.com |

Exploration of New Mechanistic Biological Interactions

The diverse biological activities associated with compounds synthesized using this compound highlight its potential as a scaffold for therapeutic agents. Future research should aim to uncover novel biological interactions and elucidate the underlying mechanisms with greater precision.

Uncovering Novel Biological Activities: this compound derivatives have shown promise in various therapeutic areas, including potential antibacterial activity a2bchem.comresearchgate.net, modulation of store-operated calcium entry (SOCE) nih.gov, inhibition of kinases like Axl nih.gov, and acting as antagonists for receptors like the Kappa Opioid Receptor (KOR) nih.gov. Derivatives have also been explored as potential Histone Deacetylase (HDAC) inhibitors for cancer therapy .

Future research directions include:

Broader Biological Screening: Systematically screening libraries of this compound derivatives against a wider range of biological targets, including neglected diseases and emerging therapeutic areas.

Investigating Synergistic Effects: Exploring combinations of this compound derivatives with existing therapeutic agents to identify synergistic effects that could enhance efficacy or overcome resistance.

Exploring Non-Traditional Targets: Investigating interactions with less conventional biological targets, such as protein-protein interactions or epigenetic modifiers, beyond enzyme inhibition.

Elucidating Mechanistic Pathways: A deeper understanding of how these compounds exert their biological effects is crucial for rational optimization.

Enzyme Inhibition Mechanisms: For compounds acting as enzyme inhibitors (e.g., HDAC, carbonic anhydrase, urease), detailed mechanistic studies are needed to identify key binding interactions, catalytic residues involved, and the precise mode of inhibition (e.g., competitive, non-competitive).

Cellular Pathway Analysis: Investigating the downstream cellular effects of this compound derivatives, including their impact on signaling pathways, gene expression, and cellular processes like apoptosis or proliferation. For example, studies on SOCE modulators suggest interactions with ion channels like Orai nih.gov.

Structure-Activity and Structure-Mechanism Relationships (SAR/SMSR): Establishing clear correlations between the chemical structure of this compound derivatives and their biological activity and mechanism of action. This will guide the design of more potent, selective, and safer therapeutic candidates.

Table 7.3: Reported Biological Activities of this compound Derivatives

| Compound Class / Derivative | Biological Activity / Target | Key Findings / Potency | Reference |

| Oxazolidinones bearing this compound moiety | Antibacterial activity | MIC in the range of 1e5 mg/mL against Gram-positive bacteria; activity superior to Linezolid in some cases. | researchgate.net |

| 1,2,4-Oxadiazole-bearing pyrazoles | Store-Operated Calcium Entry (SOCE) modulators | Compound 22 showed IC50 = 3.1 μM; identified a SOCE enhancer. | nih.gov |

| Diphenylpyrimidine-diamine derivatives targeting Axl kinase | Axl kinase inhibition | Compound m16 showed IC50 = 5 nM; blocked proliferation of tumor cells. | nih.gov |

| This compound derivatives | Histone Deacetylase (HDAC) inhibition | Promising HDAC inhibitors, relevant in cancer therapy. | |

| This compound derivatives | Human Carbonic Anhydrase (CA) inhibition | Probability values for targets like CA VII, I, III, VI, XII, XIV, XI, IV. | biointerfaceresearch.com |

| This compound derivatives | Kappa Opioid Receptor (KOR) antagonism | Development of selective KOR antagonists (e.g., BTRX-335140). | nih.gov |

| Oxadiazoles (B1248032) synthesized using this compound | KRAS inhibitors | Investigated for non-covalent binding to the switch II pocket of KRAS. | researchgate.netacs.org |

By pursuing these avenues, future research in this compound chemistry promises to yield novel synthetic methodologies, computationally designed molecules with tailored properties, and a deeper understanding of its biological interactions, ultimately contributing to advancements in therapeutic development and chemical innovation.

Q & A

Q. What are the established synthetic routes for N-Hydroxyacetamidine, and how can researchers ensure reproducibility?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. A widely cited method involves reacting hydroxylamine with acetonitrile under controlled acidic conditions, followed by purification via recrystallization . For reproducibility:

- Key Parameters : Maintain stoichiometric ratios (e.g., hydroxylamine:acetonitrile at 1:1.2), temperature (40–60°C), and pH control (4–6) to minimize by-products.

- Validation : Confirm product identity using -NMR (δ 2.1 ppm for methyl group, δ 8.2 ppm for NH) and IR spectroscopy (stretching bands at 1650 cm for C=N and 3200 cm for N–OH) .

- Purity Checks : Use HPLC (C18 column, mobile phase: 70% methanol/30% HO) to verify >95% purity .

Q. What analytical techniques are critical for characterizing this compound in academic research?

- Structural Confirmation :

- Purity Assessment :

Q. How should researchers handle and store this compound to maintain stability?

- Storage Conditions : Store in airtight containers under inert gas (N or Ar) at –20°C to prevent hydrolysis or oxidation .

- Stability Tests : Monitor degradation via periodic HPLC under varying temperatures (25°C, 40°C) and humidity (30–80% RH) .

- Safety Precautions : Use fume hoods and PPE (gloves, goggles) due to potential skin/eye irritation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound across studies?

Contradictions often arise from differences in reaction conditions or analytical methods. Strategies include:

- Comparative Kinetic Studies : Measure reaction rates under standardized conditions (e.g., pH 5.5, 50°C) using UV-Vis spectroscopy to track intermediate formation .

- By-Product Analysis : Use LC-MS to identify impurities (e.g., acetamide from over-hydrolysis) and adjust reaction stoichiometry accordingly .

- Cross-Validation : Compare results with independent techniques (e.g., -NMR vs. X-ray crystallography for structural confirmation) .

Q. What experimental design considerations are essential for optimizing this compound’s efficacy in antibacterial studies?

- Dose-Response Curves : Test MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations ranging 1–100 µg/mL .

- Synergy Testing : Combine with β-lactam antibiotics to assess potentiation effects (e.g., checkerboard assay) .

- Mechanistic Probes : Use fluorescence microscopy to evaluate bacterial membrane disruption or ROS generation .

Q. How can computational modeling enhance the understanding of this compound’s reaction mechanisms?

- DFT Calculations : Simulate transition states for nucleophilic attacks (e.g., B3LYP/6-31G* level) to predict regioselectivity in oxazolidinone synthesis .

- Molecular Docking : Model interactions with bacterial targets (e.g., ribosome binding sites) using AutoDock Vina .

- Solvent Effects : Use COSMO-RS to optimize solvent systems (e.g., DMF vs. acetonitrile) for reaction yields .

Q. What strategies mitigate challenges in scaling up this compound synthesis while maintaining yield?

- Continuous Flow Systems : Implement microreactors to improve heat/mass transfer and reduce side reactions (e.g., 30% higher yield vs. batch methods) .

- Catalyst Screening : Test heterogeneous catalysts (e.g., zeolites) to reduce purification steps .

- Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progression in real-time .

Q. How should researchers address discrepancies in toxicity profiles reported for this compound?

- In Vitro Assays : Perform MTT assays on mammalian cell lines (e.g., HEK293) to quantify IC values .

- Metabolite Identification : Use LC-HRMS to detect oxidative metabolites (e.g., N-oxides) that may contribute to toxicity .

- Cross-Species Comparisons : Evaluate cytotoxicity in zebrafish embryos vs. mammalian models to identify species-specific effects .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.